

"initial characterization of 4-aminopiperidine compounds"

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Compound of Interest

Compound Name: 4-Aminopiperidine-1-sulfonamide
hydrochloride

CAS No.: 1820640-75-2

Cat. No.: B1445920

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Executive Summary

The 4-aminopiperidine (4-AP) moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore core for diverse therapeutic classes including antihistamines (e.g., astemizole), opioid analgesics (e.g., fentanyl family), and recent kinase inhibitors (e.g., CDK4/6 inhibitors). However, its structural ubiquity introduces two critical challenges:

- **Analytical Invisibility:** The lack of native chromophores makes standard HPLC-UV characterization unreliable without derivatization.
- **Regulatory & Safety Risks:** As a direct precursor to Schedule I synthetic opioids, 4-AP derivatives require rigorous chain-of-custody and containment protocols.

This guide provides a standardized, self-validating workflow for the synthesis, analytical profiling, and physicochemical characterization of 4-AP libraries.

Part 1: Synthesis & Structural Verification

The most robust route for diversifying the 4-AP scaffold is Reductive Amination using N-protected 4-piperidones or 4-amino-piperidines. This method allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.

Core Synthesis Protocol: Reductive Amination

Objective: Mono-alkylation of the exocyclic amine while preventing over-alkylation (quaternization).

Reagents:

- Substrate: 1-Boc-4-aminopiperidine (CAS: 87120-72-7)
- Electrophile: Aryl/Alkyl Aldehyde (1.0 equiv)
- Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
- Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

- Imine Formation (The "Check" Step): Dissolve amine and aldehyde in DCE. Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1-2 hours.
 - Self-Validating Check: Aliquot 10 μ L into methanol and inject into MS. Look for the $[M+H]^+$ of the imine ($M_{\text{amine}} + M_{\text{aldehyde}} - 18$). Do not proceed until the aldehyde peak disappears.
- Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir overnight.
- Quench: Add saturated NaHCO₃. Caution: Gas evolution.
- Workup: Extract with DCM (3x). The product is in the organic layer.[\[1\]](#)
- Deprotection (If required): Treat with 4M HCl in Dioxane or TFA/DCM (1:1).

Structural Verification Workflow

The following decision tree outlines the logic for confirming identity and purity.

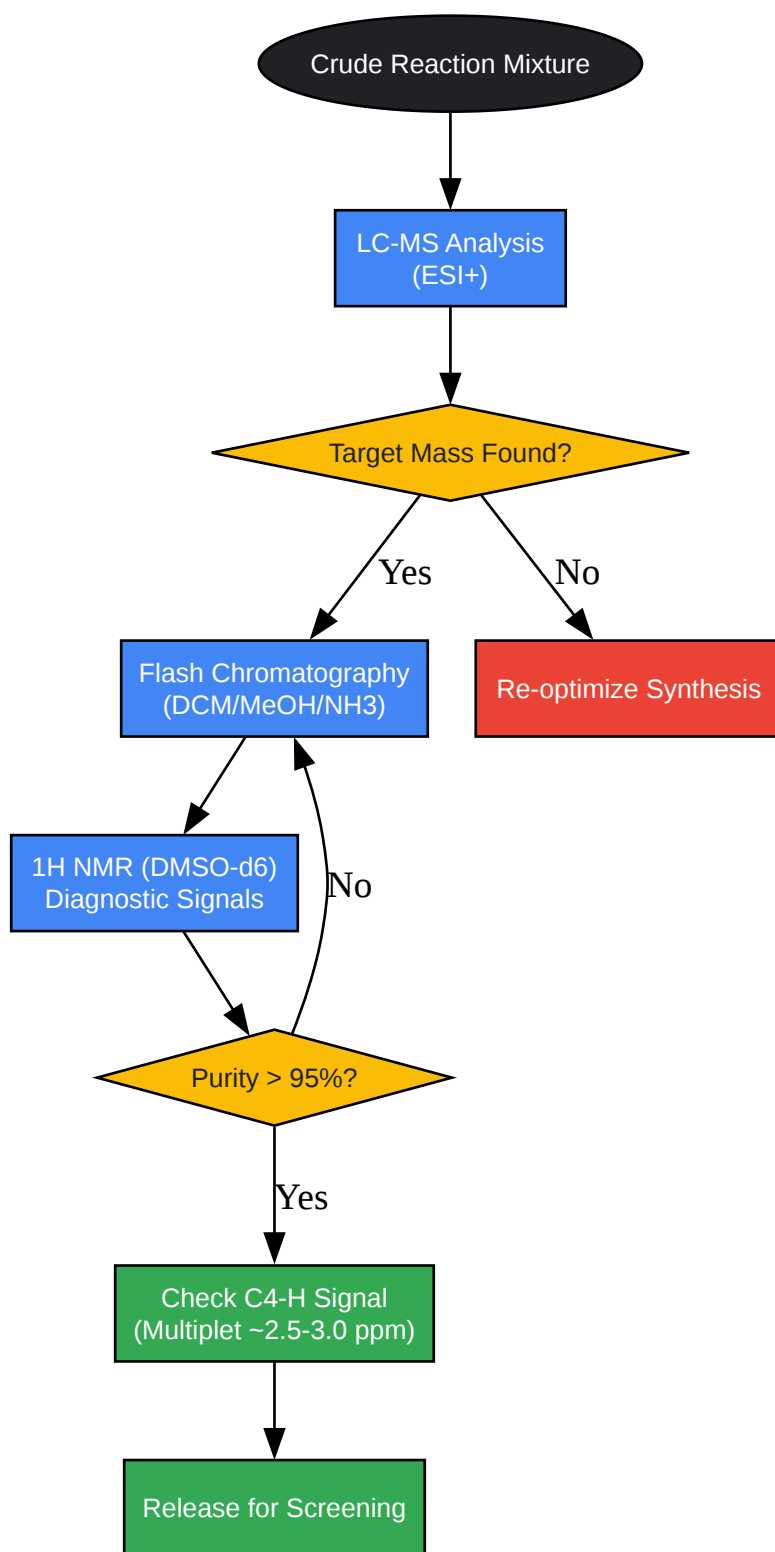


Figure 1: Structural Verification Decision Matrix

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Part 2: Analytical Profiling (The "Invisible" Problem)

4-aminopiperidine lacks a conjugated system, rendering it invisible to standard UV (254 nm) detection unless derivatized. Relying on UV alone leads to false purity calculations.

Detection Methodologies Comparison

Feature	UV (210 nm)	UV (Derivatized)	Charged Aerosol (CAD)	Mass Spec (MS)
Sensitivity	Very Low (Noise limited)	High	High	Very High
Linearity	Poor	Good	Excellent (Parabolic)	Variable (Ion suppression)
Suitability	NOT RECOMMENDED	QC / Purity Assays	GOLD STANDARD	Identity Confirmation
Requirement	None	Pre-column reaction	N2 gas supply	Vacuum system

Recommended Protocol: HPLC-CAD (Universal Detection)

Why this works: CAD detects particles based on mass, not optical properties, making it ideal for non-chromophoric amines.

- Column: Mixed-mode (e.g., Primesep 100) or HILIC (e.g., Acclaim Trinity P1) to retain the polar basic amine.
- Mobile Phase:
 - A: 100 mM Ammonium Formate (pH 3.0)
 - B: Acetonitrile[2]
- Gradient: 5% B to 60% B over 10 min.

- Detector Settings: Evaporation Temp 35°C (Low temp prevents loss of semi-volatiles).
- Self-Validation: Inject a known concentration of caffeine or a standard amine. Area RSD must be < 2.0%.

Part 3: Physicochemical Characterization

The 4-AP scaffold is a strong base. Understanding its ionization state is critical for predicting membrane permeability (BBB penetration) and solubility.

Key Properties Data

Property	Value (Core 4-AP)	Implication for Drug Design
pKa (Piperidine N)	~10.4 - 11.0	>99% Ionized at physiological pH (7.4). Poor passive diffusion unless active transport is targeted.
pKa (Exocyclic N)	~8.0 - 9.0	Secondary basic center; often involved in H-bonding.
LogP	-0.4 to 0.2	Highly hydrophilic. Requires lipophilic tails (e.g., phenethyl in fentanyl) to cross membranes.
Hygroscopicity	High	Weighing errors common. Store under Argon/Desiccator.

Solubility & pKa Profiling Workflow

Because of the high pKa, standard potentiometric titration often fails due to carbonate formation.

Protocol: Cosolvent Spectrophotometric Titration

- Preparation: Dissolve compound in 30% MeOH/Water to ensure solubility of the neutral species.

- Titration: Titrate from pH 2 to pH 12 using 0.1M KOH.
- Detection: Monitor UV shift (if aryl groups attached) or use a pH electrode calibrated for cosolvents.
- Yasuda-Shedlovsky Extrapolation: Plot pKa vs. % Organic Solvent and extrapolate to 0% to get the aqueous pKa.

Part 4: Safety, Toxicology & Regulatory Control

CRITICAL WARNING: Many 4-aminopiperidine derivatives (specifically N-phenethyl analogs) are potent opioids. The core itself (CAS 13035-19-3) and N-Boc-4-piperidone are listed precursors in many jurisdictions (e.g., DEA List I, UNODC control).

Handling Protocol for Potent Unknowns

Treat every new 4-AP derivative as a potential fentanyl analog until IC50 data proves otherwise.

- Engineering Controls: All weighing must be done in a Class II Biosafety Cabinet or Powder Containment Hood.
- Deactivation:
 - Surface Clean: 10% Bleach (Sodium Hypochlorite) degrades the opioid scaffold effectively by oxidative cleavage.
 - Waste: Segregate solid waste into "High Potency" bins for incineration.
- Emergency:
 - Keep Naloxone kits visible and accessible in the lab.
 - "Buddy System" mandatory when handling lipophilic derivatives > 10mg.

Regulatory Decision Logic

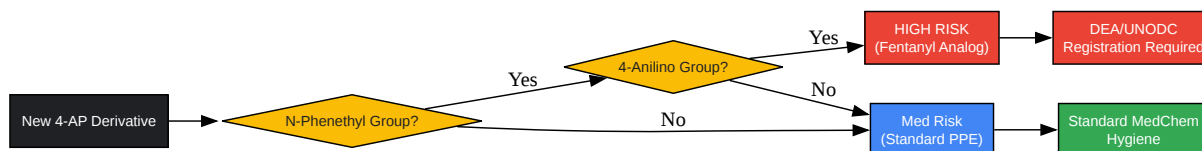


Figure 2: Safety & Regulatory Triage for 4-AP Scaffolds

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